molecular formula C20H17N5O B13357770 2-(dibenzylamino)-4(3H)-pteridinone

2-(dibenzylamino)-4(3H)-pteridinone

Cat. No.: B13357770
M. Wt: 343.4 g/mol
InChI Key: QXMISLHRRJDDKY-UHFFFAOYSA-N
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Description

2-(dibenzylamino)-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by its unique structure, which includes a pteridine ring system substituted with a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibenzylamino)-4(3H)-pteridinone typically involves the following steps:

    Formation of the Pteridine Ring: The pteridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and formic acid.

    Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pteridine intermediate with dibenzylamine under suitable conditions, such as the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dibenzylamino)-4(3H)-pteridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dibenzylamine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the pteridine ring.

    Reduction: Formation of reduced pteridinone derivatives.

    Substitution: Introduction of various functional groups at the pteridine ring.

Scientific Research Applications

2-(dibenzylamino)-4(3H)-pteridinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(dibenzylamino)-4(3H)-pteridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(dibenzylamino)-4(3H)-quinazolinone: Similar structure with a quinazolinone ring instead of a pteridinone ring.

    2-(dibenzylamino)-4(3H)-pyrimidinone: Similar structure with a pyrimidinone ring.

Uniqueness

2-(dibenzylamino)-4(3H)-pteridinone is unique due to its specific pteridine ring system, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(dibenzylamino)-3H-pteridin-4-one

InChI

InChI=1S/C20H17N5O/c26-19-17-18(22-12-11-21-17)23-20(24-19)25(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,23,24,26)

InChI Key

QXMISLHRRJDDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=O)N3

Origin of Product

United States

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